Methyl 3-chloro-4-fluorosulfonyloxybenzoate
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Overview
Description
Methyl 3-chloro-4-fluorosulfonyloxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloro substituent, a fluoro substituent, and a sulfonyloxy group attached to a benzene ring
Preparation Methods
The synthesis of methyl 3-chloro-4-fluorosulfonyloxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Chlorination: The amino group is converted to a chloro group.
Fluorination: The chloro group is substituted with a fluoro group.
Sulfonyloxylation: The fluoro group is reacted with a sulfonyl chloride to introduce the sulfonyloxy group.
Esterification: The carboxylic acid group is esterified with methanol to form the methyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Methyl 3-chloro-4-fluorosulfonyloxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the sulfonyloxy group.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids or bases for hydrolysis.
Scientific Research Applications
Methyl 3-chloro-4-fluorosulfonyloxybenzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals with potential therapeutic effects.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biological Studies: Researchers may use the compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of methyl 3-chloro-4-fluorosulfonyloxybenzoate depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors. The sulfonyloxy group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Methyl 3-chloro-4-fluorosulfonyloxybenzoate can be compared with other similar compounds, such as:
Methyl 3-chloro-4-fluorobenzoate: Lacks the sulfonyloxy group, which may result in different reactivity and applications.
Methyl 3-chloro-4-sulfonyloxybenzoate: Lacks the fluoro substituent, which can affect its chemical properties and biological activity.
Methyl 3-fluoro-4-sulfonyloxybenzoate:
Properties
IUPAC Name |
methyl 3-chloro-4-fluorosulfonyloxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO5S/c1-14-8(11)5-2-3-7(6(9)4-5)15-16(10,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTOLCHQICBQRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OS(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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